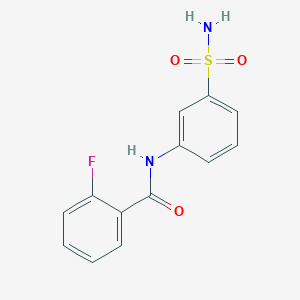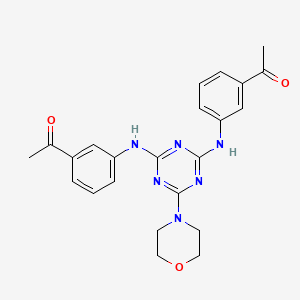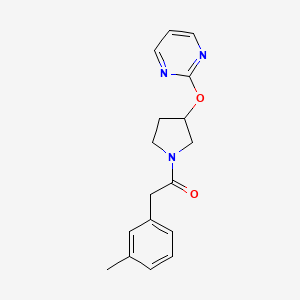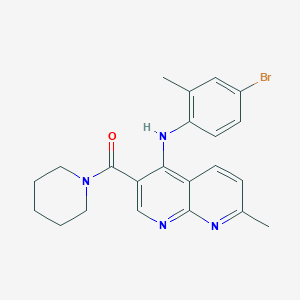![molecular formula C17H17ClN6O B2484587 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1058447-61-2](/img/structure/B2484587.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of triazolo-pyridazine derivatives, synthesized and evaluated for various biological activities, including Dipeptidyl peptidase-4 (DPP-4) inhibition potential for anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Synthesis Analysis
The synthesis of similar compounds involves a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot mode using pyridine and 3,6-dichloropyridazine, followed by conjugation with corresponding secondary amines (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure and density functional theory (DFT) calculations, including HOMO-LUMO energy gap and global reactivity descriptor values, were conducted for similar compounds to determine the theoretical and experimental harmony. This analysis aids in understanding the compound's reactivity and interaction potential (Sallam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving triazolo-pyridazine derivatives include the synthesis of novel compounds via intramolecular oxidative cyclization and their evaluation as cytotoxic agents against various cell lines. These reactions underscore the compound's potential in medical applications (Mamta et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone are not directly available, related research indicates that the physical properties such as solubility, melting point, and stability are crucial for the compound's application in biological systems. These properties are typically investigated through experimental studies tailored to the compound's intended use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for understanding the compound's mechanism of action. For example, the reactivity of the piperazine moiety in similar compounds has been studied for its potential to form reactive intermediates, leading to genotoxicity (Gunduz et al., 2018). These studies provide insights into the compound's chemical behavior and potential modifications to enhance its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase-4 Inhibition and Antioxidant Activity
This compound, part of a family of triazolo-pyridazine-6-yl-substituted piperazines, has been synthesized and evaluated for its potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), thus positioning it as a candidate for anti-diabetic medication. Furthermore, some derivatives in this family have shown significant antioxidant activity, indicating their potential in managing oxidative stress-related conditions (Bindu, Vijayalakshmi, & Manikandan, 2019).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-1-3-13(14)11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJUENXJDCUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)




